molecular formula C9H12N4S B13070205 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13070205
M. Wt: 208.29 g/mol
InChI Key: LCCYTKBFEGJICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of dimethyl thiazole with an imidazole derivative under controlled conditions. The process may include steps such as:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone.

    Coupling with imidazole: The thiazole derivative is then coupled with an imidazole compound using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions: 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogen additions.

    Substitution: Substituted thiazole or imidazole derivatives.

Scientific Research Applications

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate immune responses.

Comparison with Similar Compounds

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.

    Imidazole derivatives: Compounds such as metronidazole and clotrimazole contain the imidazole ring and are used in antimicrobial therapies.

Uniqueness: 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine is unique due to its combined thiazole and imidazole rings, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C9H12N4S/c1-6-8(14-7(2)12-6)5-13-4-3-11-9(13)10/h3-4H,5H2,1-2H3,(H2,10,11)

InChI Key

LCCYTKBFEGJICL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2C=CN=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.